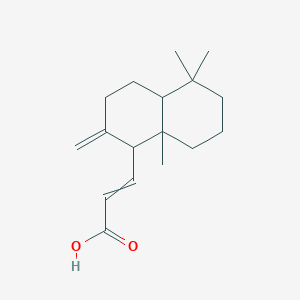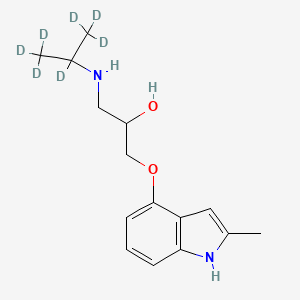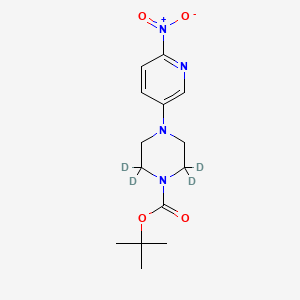
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is a labeled analogue of Serine Hydrolase inhibitor-1-pip-2-nitropyridine. This compound is used as an intermediate in the synthesis of Palbociclib, a drug used in cancer treatment. The compound is characterized by its molecular formula C14H16D4N4O4 and a molecular weight of 312.36.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and typically involve the use of specialized reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves strict control of reaction parameters to ensure high purity and yield. The compound is produced in bulk quantities to meet the demands of research and pharmaceutical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, electrophiles for substitution reactions, and acids or bases for hydrolysis. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include amines, substituted piperazines, and carboxylic acids. These products are often intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic research to study enzyme activity and inhibition.
Medicine: Utilized in the development of drugs targeting serine hydrolases, which play a role in various diseases, including cancer and neurodegenerative disorders.
Industry: Applied in the synthesis of pharmaceuticals and other fine chemicals
Wirkmechanismus
The compound exerts its effects by inhibiting serine hydrolases, a class of enzymes involved in numerous physiological processes. The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition can affect various molecular pathways, including those involved in cell signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Serine Hydrolase inhibitor-1-pip-2-nitropyridine: The unlabeled analogue of the compound.
Palbociclib: A drug synthesized using Serine Hydrolase inhibitor-1-pip-2-nitropyridine-d4 as an intermediate.
Other Serine Hydrolase Inhibitors: Compounds like acetylcholinesterase inhibitors and butyrylcholinesterase inhibitors.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for detailed studies using NMR spectroscopy and other analytical techniques. This labeling provides insights into reaction mechanisms and enzyme interactions that are not possible with unlabeled compounds.
Eigenschaften
Molekularformel |
C14H20N4O4 |
|---|---|
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
tert-butyl 2,2,6,6-tetradeuterio-4-(6-nitropyridin-3-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)17-8-6-16(7-9-17)11-4-5-12(15-10-11)18(20)21/h4-5,10H,6-9H2,1-3H3/i8D2,9D2 |
InChI-Schlüssel |
SUWKOEMQNOBJEQ-LZMSFWOYSA-N |
Isomerische SMILES |
[2H]C1(CN(CC(N1C(=O)OC(C)(C)C)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


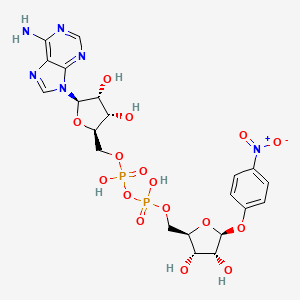

![(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid](/img/structure/B12428622.png)
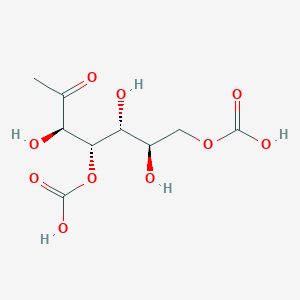
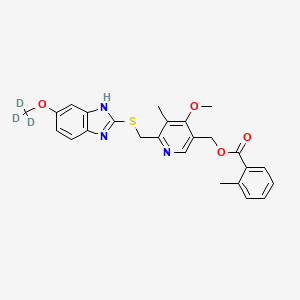
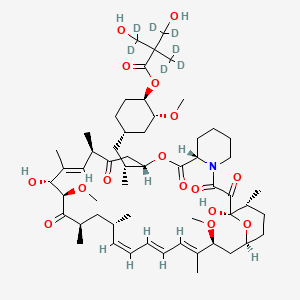
![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
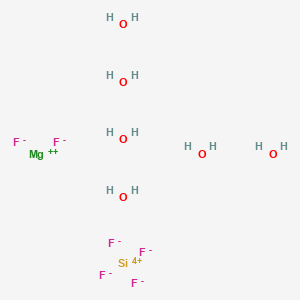

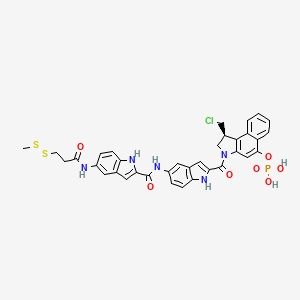
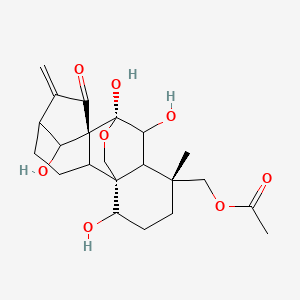
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
